Clearnal

Description

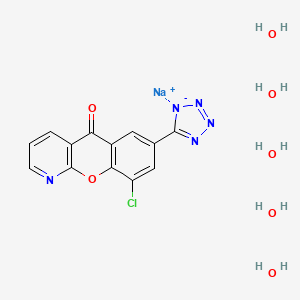

Structure

2D Structure

Properties

Molecular Formula |

C13H15ClN5NaO7 |

|---|---|

Molecular Weight |

411.73 g/mol |

IUPAC Name |

sodium;9-chloro-7-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)chromeno[2,3-b]pyridin-5-one;pentahydrate |

InChI |

InChI=1S/C13H5ClN5O2.Na.5H2O/c14-9-5-6(12-16-18-19-17-12)4-8-10(20)7-2-1-3-15-13(7)21-11(8)9;;;;;;/h1-5H;;5*1H2/q-1;+1;;;;; |

InChI Key |

BHKKAWRHYGHCDN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(N=C1)OC3=C(C2=O)C=C(C=C3Cl)C4=NN=N[N-]4.O.O.O.O.O.[Na+] |

Synonyms |

9-chloro-5-oxo-7-(1H-tetrazol-5-yl)-5H-(1)benzopyrano(2,3-b)pyridine traxanox traxanox hydrochloride Y 12,141 Y 12141 Y-12,141 Y-12141 |

Origin of Product |

United States |

Preparation Methods

Stirring Time and Temperature Effects

Stirring duration at 40°C critically influences CDDP binding efficiency and hydrogel stability:

| Stirring Time (h) | CDDP Content (µg/mg) | Degradation Half-Life (Days) |

|---|---|---|

| 1 | 12.4 ± 1.2 | 3.2 ± 0.4 |

| 3 | 18.7 ± 1.5 | 5.1 ± 0.6 |

| 6 | 24.9 ± 2.1 | 7.8 ± 0.9 |

| 12 | 25.3 ± 2.0 | 8.1 ± 1.0 |

Prolonged stirring enhances platinum-gelatin coordination, plateauing at 6–12 hours. Beyond 6 hours, no significant improvement in CDDP content or degradation resistance is observed.

Cooling and Post-Processing

Post-stirring, the hydrogel is cooled at 4°C for 24 hours to solidify its structure. Granulation via sieving (108 µm and 75 µm apertures) produces uniform particles. Ethanol washing (5 cycles) removes unbound CDDP, followed by desiccation and ethylene oxide sterilization.

Structural and Functional Characterization

Morphological Analysis

Microscopic imaging reveals CCGH granules with irregular shapes and porous surfaces, ideal for sustained drug release. Swelling ratios in PBS (pH 7.4) exceed 300%, confirming hydrogel hydrophilicity.

In Vitro Drug Release Kinetics

CDDP release profiles exhibit biphasic behavior:

- Initial Burst (0–24 h) : 15–20% release due to surface-associated CDDP.

- Sustained Release (24–168 h) : Linear release kinetics (0.8–1.2 µg/mg/day) mediated by hydrogel degradation.

Comparative Analysis with Traditional Methods

Two-Step Crosslinking Limitations

Conventional methods using glutaraldehyde or dehydrothermal treatments face drawbacks:

Advantages of One-Step CCGH Synthesis

- Reduced Complexity : Eliminates post-crosslinking drug loading.

- Scalability : No specialized instruments needed beyond standard lab equipment.

- Biocompatibility : Avoids toxic crosslinkers, enhancing clinical translation potential.

Industrial and Clinical Translation Considerations

Scalability Challenges

Regulatory Pathways

CCGH’s compliance with FDA guidelines for implantable hydrogels hinges on long-term degradation studies and immunogenicity assessments.

Q & A

Q. What are the established methodologies for synthesizing Clearnal in laboratory settings?

this compound synthesis typically involves multi-step organic reactions, including condensation, cyclization, and purification. Key protocols emphasize solvent selection (e.g., anhydrous DMF for moisture-sensitive steps) and catalyst optimization (e.g., palladium-based catalysts for cross-coupling reactions). Detailed procedures should specify reaction temperatures, stoichiometric ratios, and inert atmosphere requirements to ensure reproducibility .

Q. Which analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

High-performance liquid chromatography (HPLC) with UV-Vis detection is standard for purity assessment (>98% threshold). Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HR-MS). For crystalline forms, X-ray diffraction (XRD) provides definitive conformation data .

Q. How should researchers design controlled experiments to isolate this compound’s specific effects in complex biological systems?

Use double-blinded studies with negative controls (vehicle-only) and positive controls (known bioactive analogs). Employ dose-response curves to differentiate target-specific effects from background noise. Include cell viability assays (e.g., MTT) to rule off cytotoxic interference .

Q. What ethical considerations are paramount when designing in vivo studies involving this compound?

Obtain institutional animal care committee approval, adhere to the 3Rs (Replacement, Reduction, Refinement), and define humane endpoints. Document environmental safety protocols for this compound disposal to prevent ecosystem contamination .

Q. What are the critical parameters to control during this compound’s crystallization process to ensure reproducibility?

Key factors include solvent polarity (e.g., ethanol/water mixtures), cooling rates (0.5–2°C/min), and seed crystal introduction. Monitor supersaturation levels via turbidity probes to avoid amorphous phase formation .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling predictions for this compound’s molecular conformation?

Reconcile discrepancies by validating computational models (e.g., DFT simulations) with experimental Nuclear Overhauser Effect (NOE) NMR data. Cross-reference with single-crystal XRD to confirm dominant conformers. Adjust solvent parameters in simulations to reflect experimental conditions .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound’s bioactivity assays?

Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For non-normal distributions, employ non-parametric methods like Kruskal-Wallis .

Q. How can machine learning models be integrated to predict this compound’s stability under varying environmental conditions?

Train neural networks on datasets combining pH, temperature, and light-exposure stability data. Validate models using k-fold cross-validation and SHAP (SHapley Additive exPlanations) analysis to identify critical degradation factors .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for large-scale research applications?

Implement process analytical technology (PAT) for real-time monitoring of reaction intermediates. Use design of experiments (DoE) to optimize parameters (e.g., mixing speed, reagent addition rates). Conduct quality control (QC) via inline FTIR spectroscopy .

Q. What metagenomic approaches are effective for studying this compound’s biodegradation pathways in environmental samples?

Apply shotgun sequencing to identify microbial consortia involved in this compound metabolism. Pair with stable isotope probing (SIP) to track ¹³C-labeled this compound degradation intermediates. Validate pathways via heterologous expression of putative catabolic genes .

Methodological Notes

- Data Validation : Always cross-check anomalous results with orthogonal techniques (e.g., LC-MS vs. NMR for impurity profiling) .

- Literature Review : Use Google Scholar’s "Cited by" and "Related articles" features to identify seminal studies and emerging trends in this compound research .

- Reproducibility : Document detailed experimental protocols in supplementary materials, including raw data and instrument calibration logs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.